![molecular formula C14H16I3NO3 B13749724 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid CAS No. 29067-72-9](/img/structure/B13749724.png)
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid is a compound known for its unique structure and properties. . This compound has been studied for various applications, particularly in the field of medicine.
Vorbereitungsmethoden
The synthesis of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, with the reaction being carried out under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodine atoms, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of specialized materials and chemicals.
Vergleich Mit ähnlichen Verbindungen
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid can be compared with other similar compounds, such as:
Tyropanoic Acid: Another iodinated compound used in diagnostic imaging.
Bunamiodyl: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct properties and applications.
Eigenschaften
29067-72-9 | |
Molekularformel |
C14H16I3NO3 |
Molekulargewicht |
626.99 g/mol |
IUPAC-Name |
2-[3-(butanoylamino)-2,4,6-triiodophenyl]butanoic acid |
InChI |
InChI=1S/C14H16I3NO3/c1-3-5-10(19)18-13-9(16)6-8(15)11(12(13)17)7(4-2)14(20)21/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
OCJFLSKQLCGZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C(CC)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.